molecular formula C21H24N2O4 B14170172 N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide CAS No. 902313-61-5

N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B14170172
CAS No.: 902313-61-5
M. Wt: 368.4 g/mol
InChI Key: UZCNEZUSTJGEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of benzyl, ethyl, and trimethoxy groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process begins with the reaction of phenylhydrazine with a ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the indole core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonyl groups, onto the indole ring .

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The presence of benzyl, ethyl, and trimethoxy groups can further influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylate
  • N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
  • N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring. The combination of benzyl, ethyl, and trimethoxy groups imparts distinct chemical and biological properties, differentiating it from other indole derivatives.

Properties

CAS No.

902313-61-5

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-5-23(13-14-9-7-6-8-10-14)21(24)17-11-15-16(22-17)12-18(25-2)20(27-4)19(15)26-3/h6-12,22H,5,13H2,1-4H3

InChI Key

UZCNEZUSTJGEPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.